molecular formula C7H8N4OS B1231960 6-Thiotheophylline CAS No. 2398-70-1

6-Thiotheophylline

Cat. No. B1231960
CAS RN: 2398-70-1
M. Wt: 196.23 g/mol
InChI Key: FDDCBLYAEALGPZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

6-Thiotheophylline reacts with alkylating agents and epichlorohydrin, leading to the isolation of S-alkylated 6-thiotheophylline and 7-(2,3-thioepoxypropyl)theophylline .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of theophylline and 6-thiotheophylline 7-ribosyl nucleosides has been achieved through both direct coupling of the base and the sugar, as well as by constructing the imidazole ring. This process was studied for its conformational syn/anti equilibrium, analyzed using molecular mechanics and low-temperature line-shape/1H NMR methods (Rico-Gómez et al., 2003).

In Coordination Chemistry

6-Thiotheophylline has been utilized in the synthesis of ruthenium complexes. When reacted with RuClCp(mPTA)22 in water, bis-ruthenium complexes were formed, characterized by elemental analysis, IR, and multinuclear NMR spectroscopy. Cyclic voltammetry indicated two one-electron irreversible oxidative responses in these complexes. However, they showed poor antiproliferative activity against certain human cell lines (Hajii et al., 2017).

Photochemical Properties for Therapeutic Potential

6-Thiotheophylline, as part of the thiopurines group, has distinctive photochemical properties. These properties have been considered for therapeutic applications, such as in synergistic interactions with UVA light. Such interactions have been shown to sensitize human cells to UVA, suggesting potential novel therapeutic approaches for conditions like psoriasis or superficial tumors (Massey et al., 2001).

Analysis in Mass Spectrometry

6-Aza-2-thiothymine, related to 6-thiotheophylline, has been used as a novel matrix system for the analysis of oxidized phospholipids by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This method offers a significant advantage for highly sensitive profiling of biological samples, such as human plasma (Stübiger et al., 2010).

Additional Research Insights

Other research has focused on the pharmacology and pharmacogenetics of thiopurines, including 6-thiotheophylline, exploring their use in treating malignancies, rheumatic diseases, and other conditions. However, this area of study also touches on drug-related aspects like metabolism and toxicity, which falls outside the scope of this summary (Sahasranaman et al., 2008).

Safety And Hazards

The safety data sheet for 6-Thiotheophylline advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

6-Thiotheophylline is currently being investigated for its potential in cancer treatment. Specifically, it is being studied as a telomere-targeting agent in clinical development for Non-Small Cell Lung Cancer (NSCLC) . The main objective for the second-generation program is to discover new compounds with potentially improved specificity towards cancer cells relative to normal cells and with potentially increased anticancer activity .

properties

IUPAC Name

1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCBLYAEALGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178704
Record name 6-Thiotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thiotheophylline

CAS RN

2398-70-1
Record name 6-Thiotheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thiotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
R Rico‐Gómez, A Rodríguez‐González… - European Journal of …, 2003 - Wiley Online Library
… We extended the Vorbrüggen method to the direct synthesis of 6-thiotheophylline nucleoside derivative 12 by coupling 6-thiotheophylline and β-D-ribopyranose tetraacetate (Scheme 4)…
H Hayashi, F Suzuki, T Yasuzawa… - Journal of heterocyclic …, 1993 - Wiley Online Library
… of S-alkylated 6-thiotheophylline derivatives 3 by alkylation of 6-thiotheophylline (1) under the aprotic basic condition. In addition, we found that basic treatment of 6thiotheophylline (1) …
Number of citations: 4 onlinelibrary.wiley.com
AK Armitage, J Boswood… - British Journal of …, 1961 - Wiley Online Library
… to cause a given relaxation of the guinea-pig tracheal muscle or a given increase in coronary blood flow in the dog heart-lung preparation, to the molar dose of 6-thiotheophylline …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
AJ Dietz Jr, RM Burgison - Toxicology and Applied Pharmacology, 1968 - Elsevier
The sleeping time of rats treated with 8-ethylthio-6-thiotheophylline sodium was greatly increased by morphine and to a lesser degree by tranquilizing drugs. The action of the drug was …
Number of citations: 3 www.sciencedirect.com
AJ Dietz Jr, RM Burgison - Journal of Medicinal Chemistry, 1966 - ACS Publications
… -6-thiotheophylline series manifested two types of activity, bothCNS depression and CNS stimulation. The most active CNS depressant, 8-ethylthio-6-thiotheophylline… -6-thiotheophylline …
Number of citations: 14 pubs.acs.org
KRH Wooldridge, R Slack - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
… The structure of 6-thiotheophylline (111) was confirmed by … with methyl sulphate, both 6-thiotheophylline and 6-… the corresponding compound from 6-thiotheophylline was unstable and …
Number of citations: 16 pubs.rsc.org
AK Armitage, J BOsWOOD… - British journal of …, 1961 - Wiley Online Library
… Brazier discovered that the choline salt of 6-thiotheophylline (I, R= -CH3) was about four times … 6-Thiotheophylline was also found to be a more potent coronary dilator than theophylline. …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
IO Aninye, KC Berg, AR Mollo, SK Nordeen, EM Wilson… - Steroids, 2012 - Elsevier
… Based on the results of the primary screen that indicated IC 50 s < 10 μM and specificity for PR, the alkyl-branched 8-alkylthio-6-thiotheophylline, compound 51, was selected as the …
Number of citations: 6 www.sciencedirect.com
R Rico-Gómez, EP de Inestrosa-Villatoro… - … Nucleotides & Nucleic …, 1996 - Taylor & Francis
… We have exploited this finding by preparing 8-methyl-6-thiotheophylline nucleosides.6 In the present paper we report the synthesis of 7-glycosyl-6-thiotheophylline nucleosides where …
Number of citations: 1 www.tandfonline.com
R Rico-Gomez, JM Lopez-Romero - … PERKIN TRANSACTIONS 1, 1994 - researchgate.net
… We exploited this finding by preparing 8-methyl-6-thiotheophylline nucleosides, using … -7-( P-~-xylopyranosyl)-6thiotheophylline, some interesting conformational aspects of which were …
Number of citations: 0 www.researchgate.net

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